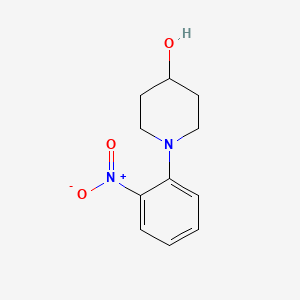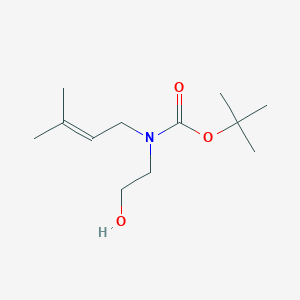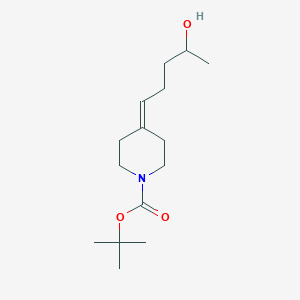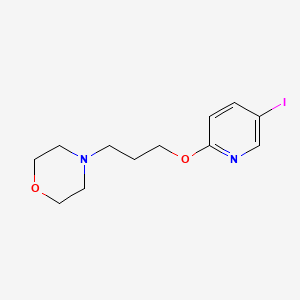![molecular formula C14H14N4S B1415377 1-(3,4-dimetilfenil)-4-metil-1H-pirazolo[3,4-d]piridazina-7-tiol CAS No. 1105198-31-9](/img/structure/B1415377.png)
1-(3,4-dimetilfenil)-4-metil-1H-pirazolo[3,4-d]piridazina-7-tiol
Descripción general
Descripción
This compound is a type of pyridazine derivative . Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions . They are of enormous interest due to their biological activity .
Synthesis Analysis
The synthesis of pyridazine derivatives often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The physicochemical properties inherent to the pyridazine ring distinguish it from other azines, making it an attractive heterocycle for drug design .Chemical Reactions Analysis
The chemical properties of pyridazines include both reactions of the diazine ring and reactions of various substituents attached to the ring . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are unique. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos Potenciales
Las pirazolopiridazinas se han estudiado por sus posibles propiedades terapéuticas. La presencia de un grupo tiol (-SH) en el compuesto sugiere que podría utilizarse para crear moléculas con actividad biológica potencial . El grupo tiol es a menudo un sitio para la bioconjugación, que puede explotarse para desarrollar nuevos fármacos o agentes de diagnóstico.
Química Orgánica: Bloques de Construcción para Moléculas Complejas
En la síntesis orgánica, este compuesto podría servir como un bloque de construcción para moléculas más complejas. Su estructura rígida y múltiples sitios para la funcionalización lo convierten en un valioso material de partida para la síntesis de una amplia gama de compuestos orgánicos .
Ciencia de Materiales: Desarrollo de Nuevos Materiales
El sistema cíclico pirazolopiridazina podría utilizarse en el desarrollo de nuevos materiales. Su motivo estructural podría incorporarse a polímeros o moléculas pequeñas que tienen propiedades electrónicas o fotónicas únicas, potencialmente útiles para crear nuevos tipos de sensores o dispositivos optoelectrónicos .
Biología: Estudio de Vías Biológicas
La capacidad del compuesto para interactuar con varias moléculas biológicas podría convertirlo en una herramienta útil para estudiar vías biológicas. Podría utilizarse para investigar la función de enzimas o receptores, particularmente aquellos en los que los grupos tiol desempeñan un papel crucial .
Farmacología: Diseño y Descubrimiento de Fármacos
En farmacología, la estructura central del compuesto podría modificarse para diseñar nuevos fármacos. Se sabe que las pirazolopiridazinas se unen a varias enzimas y receptores, lo que significa que los derivados de este compuesto podrían conducir al descubrimiento de nuevos agentes farmacológicamente activos .
Ciencia Ambiental: Detección de Contaminantes
El grupo tiol en el compuesto puede unirse a metales pesados, lo que sugiere posibles aplicaciones en la ciencia ambiental para la detección y cuantificación de contaminantes como el mercurio y el plomo en fuentes de agua .
Mecanismo De Acción
While the specific mechanism of action for this compound is not available, pyridazine derivatives have been found to inhibit certain enzymes. For example, some pyrazolo[3,4-d]pyridazine compounds were found to be good inhibitors of the carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-8-4-5-11(6-9(8)2)18-13-12(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDPQSZTWCDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)
![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)





![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)


